6-(Methylamino)-4,4-diphenyl-3-heptanol
Description
Properties
IUPAC Name |
6-(methylamino)-4,4-diphenylheptan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-4-19(22)20(15-16(2)21-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21-22H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHAUJGXNUJCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276358, DTXSID60959343 | |
| Record name | 6-(Methylamino)-4,4-diphenyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylamino)-4,4-diphenylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38455-85-5, 4040-59-9 | |
| Record name | l-alpha-Noracetylmethadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038455855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Methylamino)-4,4-diphenyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylamino)-4,4-diphenylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORMETHADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42N6J1Z84U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
(a) 6-(Dimethylamino)-4,4-diphenyl-3-heptanol
- Molecular Formula: C₂₃H₃₁NO₂
- Key Difference: Replacement of the methylamino group (-NHCH₃) with dimethylamino (-N(CH₃)₂) increases lipophilicity and alters receptor binding kinetics.
- Pharmacology: This compound is a direct precursor to Levomethadyl Acetate Hydrochloride (LAAM), a long-acting opioid used in addiction therapy. The dimethylamino group enhances μ-opioid receptor affinity compared to the methylamino variant .
(b) Methadone (6-Dimethylamino-4,4-diphenyl-3-heptanone)
- Molecular Formula: C₂₁H₂₇NO
- Key Difference : The ketone group at position 3 replaces the hydroxyl group, reducing polar interactions and increasing metabolic stability.
- Pharmacology: Methadone is a full μ-opioid agonist with a half-life of 24–36 hours, whereas 6-(Methylamino)-4,4-diphenyl-3-heptanol’s hydroxyl group facilitates faster conjugation and excretion .
(c) Levomethadyl Acetate
- Molecular Formula: C₂₃H₃₁NO₂
- Key Difference : Acetylation of the hydroxyl group at position 3 converts the compound into a prodrug, delaying onset but prolonging duration (72–96 hours) .
Pharmacological and Metabolic Comparison
| Compound | Receptor Affinity (μ-opioid) | Half-Life (Hours) | Metabolic Pathway | Key Use |
|---|---|---|---|---|
| This compound | Moderate | 12–24 | Glucuronidation, N-demethylation | Precursor to Noracymethadol |
| Noracymethadol Hydrochloride | High | 48–72 | Ester hydrolysis to active metabolites | Pain management, opioid addiction |
| Methadone | High | 24–36 | CYP3A4/5-mediated N-demethylation | Chronic pain, addiction therapy |
| Levomethadyl Acetate | Very High | 72–96 | Slow esterase-mediated hydrolysis | Long-term opioid maintenance |
Sources :
Stereochemical Variants
- Alpha-methadol (α-6-dimethylamino-4,4-diphenyl-3-heptanol): The (R,R) configuration enhances μ-opioid receptor binding compared to the (S,S) isomer .
- Beta-methadol : Less clinically relevant due to weaker receptor interactions .
- Noracymethadol: The methylamino group in this compound reduces metabolic degradation compared to dimethylamino analogues, improving bioavailability .
Preparation Methods
Demethylation of 3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
The monodemethylation of 3-acetoxy-6-dimethylamino-4,4-diphenylheptane (α-acetylmethadol) represents a cornerstone methodology for introducing the methylamino moiety. As detailed in U.S. Patent 3,213,128, this two-step process involves:
Reaction with Ethyl Azodicarboxylate :
The dimethylamino precursor is treated with ethyl azodicarboxylate in an inert hydrocarbon solvent (e.g., benzene) at 50–60°C for 6–12 hours. This step selectively cleaves one methyl group from the dimethylamino functionality, forming an intermediate hydrazinomethyl derivative.Acid Hydrolysis :
The intermediate is hydrolyzed with 1 N hydrochloric acid at 50–60°C, yielding 3-acetoxy-6-methylamino-4,4-diphenylheptane hydrochloride as a crystalline precipitate. Acid concentrations exceeding 2.5 N are avoided to prevent concurrent deacetylation.
Table 1: Reaction Conditions for Demethylation
| Parameter | Value |
|---|---|
| Starting Material | 17.6 g (0.05 mol) α-acetylmethadol |
| Solvent | 75 mL benzene |
| Demethylation Agent | 10.0 g (0.057 mol) ethyl azodicarboxylate |
| Temperature | 50–55°C |
| Hydrolysis Acid | 75 mL 1 N HCl |
| Yield | 90% theoretical |
Hydrolysis of 3-Acetoxy-6-methylamino-4,4-diphenylheptane
The acetylated intermediate from Section 2.1 undergoes basic hydrolysis to liberate the 3-heptanol group. While not explicitly detailed in the cited patents, standard saponification conditions (e.g., aqueous NaOH or KOH in ethanol at reflux) are employed to cleave the acetoxy ester. This step is critical for generating the free hydroxyl group while preserving the methylamino substituent.
Mechanistic Insight :
The hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to ester cleavage and formation of the sodium salt of the alcohol. Acidification then yields the free this compound.
Optimization Strategies and Yield Enhancement
Solvent Selection in Demethylation
Aromatic hydrocarbons (e.g., benzene, toluene) are preferred for the demethylation step due to their compatibility with ethyl azodicarboxylate and ability to stabilize reactive intermediates. Substituting toluene for benzene may enhance safety without compromising yield, as evidenced by analogous demethylation protocols.
Acid Concentration Control
Maintaining hydrochloric acid concentrations below 2.5 N during hydrolysis prevents premature deacetylation, ensuring stepwise functional group transformation. Elevated temperatures (50–60°C) accelerate hydrolysis while minimizing side product formation.
Analytical Characterization
Spectroscopic Data
Crystallization and Purity
Recrystallization from methanol yields the free base as white crystals with a melting point of 78.5–79°C. Residual solvents and byproducts are quantified via HPLC using a C18 column and acetonitrile/water mobile phase.
Industrial Applications and Derivatives
This compound serves as a precursor to methadone analogs, with its acetylated form (α-acetylmethadol) acting as a long-acting opioid agonist. Recent advancements explore its utility in pain management formulations and as a chiral resolving agent in asymmetric synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
